Cas no 7253-22-7 (4,6-Dichloroquinazoline)

4,6-Dichloroquinazoline is a versatile heterocyclic compound widely used as a key intermediate in organic synthesis and pharmaceutical research. Its quinazoline core structure, substituted with chlorine atoms at the 4 and 6 positions, makes it a valuable building block for the development of biologically active molecules, particularly in medicinal chemistry. The compound’s reactivity allows for selective functionalization, enabling the synthesis of derivatives with potential therapeutic applications, such as kinase inhibitors and anticancer agents. Its stability and well-characterized properties facilitate efficient scale-up in industrial processes. 4,6-Dichloroquinazoline is commonly employed in cross-coupling reactions, nucleophilic substitutions, and other transformations critical to drug discovery and development.
4,6-Dichloroquinazoline structure
4,6-Dichloroquinazoline structure
Product Name:4,6-Dichloroquinazoline
CAS No:7253-22-7
MF:C8H4Cl2N2
MW:199.036759376526
MDL:MFCD00089492
CID:47309
PubChem ID:246024
Update Time:2025-10-24

4,6-Dichloroquinazoline Chemical and Physical Properties

Names and Identifiers

    • 4,6-Dichloroquinazoline
    • 4,6-Dichlor-chinazolin
    • 4,6-dichloro-quinazoline
    • Quinazoline,4,6-dichloro
    • NSC 58591
    • QUINAZOLINE, 4,6-DICHLORO-
    • NSC58591
    • PubChem17852
    • Quinazoline,4,6-dichloro-
    • JEBCOVKUVLFOGR-UHFFFAOYSA-N
    • BCP27575
    • SBB079177
    • STL125478
    • BBL005578
    • RP25647
    • AB03250
    • RP25650
    • HP23034
    • ZB012696
    • SY002175
    • DB-0
    • AM20040672
    • EN300-11620
    • Z119990034
    • FT-0650245
    • 7253-22-7
    • SCHEMBL856909
    • BS-13598
    • MFCD00089492
    • J-514153
    • CS-W004034
    • DTXSID10289021
    • AKOS001416940
    • AC-22859
    • F2184-0231
    • A9432
    • NSC-58591
    • DB-028667
    • MDL: MFCD00089492
    • Inchi: 1S/C8H4Cl2N2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H
    • InChI Key: JEBCOVKUVLFOGR-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=C(C=CC2=NC=N1)Cl

Computed Properties

  • Exact Mass: 197.97500
  • Monoisotopic Mass: 197.975
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.8
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.486
  • Boiling Point: 305.7°C at 760 mmHg
  • Flash Point: 167.3 °C
  • PSA: 25.78000
  • LogP: 2.93660

4,6-Dichloroquinazoline Security Information

4,6-Dichloroquinazoline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4,6-Dichloroquinazoline Production Method

4,6-Dichloroquinazoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:7253-22-7)4,6-Dichloroquinazoline
Order Number:A9432
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:45
Price ($):181.0/451.0
Email:sales@amadischem.com

Additional information on 4,6-Dichloroquinazoline

Introduction to 4,6-Dichloroquinazoline (CAS No. 7253-22-7) and Its Recent Applications in Chemical Biology and Medicinal Chemistry

4,6-Dichloroquinazoline, identified by the Chemical Abstracts Service Number (CAS No.) 7253-22-7, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and pharmacological potential. This compound belongs to the quinazoline class, a scaffold that is widely recognized for its role in the development of various bioactive molecules, including pharmaceuticals and agrochemicals. The presence of chlorine substituents at the 4- and 6-positions enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for further derivatization to achieve specific biological activities.

The 4,6-Dichloroquinazoline structure consists of a benzene ring fused to a pyridazine ring, with two chlorine atoms attached at the 4- and 6-positions. This substitution pattern imparts unique electronic and steric properties that influence its interactions with biological targets. Over the years, researchers have explored the derivatives of this compound for their potential applications in drug discovery, particularly in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The quinazoline core is known to exhibit inhibitory effects on various kinases by binding to their ATP-binding pockets, making it an attractive scaffold for medicinal chemists.

Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of novel derivatives of 4,6-Dichloroquinazoline with enhanced pharmacological profiles. For instance, studies have demonstrated that modifications at the 2- and 3-positions of the quinazoline ring can significantly alter the compound's binding affinity to target proteins. These findings have opened up new avenues for designing more potent and selective kinase inhibitors. Additionally, the use of 4,6-Dichloroquinazoline as a precursor in multicomponent reactions has led to the synthesis of structurally diverse libraries of compounds, which can be screened for their biological activity.

In the realm of chemical biology, 4,6-Dichloroquinazoline derivatives have been investigated for their potential role in modulating pathways associated with neurodegenerative diseases. Quinazoline-based compounds have shown promise in preclinical studies as inhibitors of enzymes involved in amyloid-beta production, a hallmark protein in Alzheimer's disease. The chlorine substituents on 4,6-Dichloroquinazoline facilitate further functionalization, allowing chemists to introduce groups that enhance penetration across the blood-brain barrier or improve metabolic stability. These attributes are critical for developing therapeutic agents that can effectively reach and interact with disease targets in vivo.

The synthesis of 4,6-Dichloroquinazoline can be achieved through various routes, including chlorination of quinazolinone derivatives and cyclization reactions involving chlorinated intermediates. Modern synthetic methodologies often employ catalytic processes to improve yield and reduce byproduct formation. For example, transition metal-catalyzed cross-coupling reactions have been utilized to introduce additional functional groups into the quinazoline core with high precision. Such advances in synthetic chemistry have enabled the rapid production of complex derivatives for biological evaluation.

Another area where 4,6-Dichloroquinazoline has made significant contributions is in the development of agrochemicals. Derivatives of this compound have been found to exhibit herbicidal and fungicidal properties, making them valuable components in crop protection formulations. The chlorine atoms enhance the lipophilicity of these derivatives, improving their absorption by plant tissues and their efficacy against pests and pathogens. Furthermore, structural modifications have led to compounds that are more environmentally friendly while maintaining high activity levels.

The pharmacokinetic properties of 4,6-Dichloroquinazoline derivatives are also subjects of intense research. Understanding how these compounds are metabolized and excreted is essential for optimizing their therapeutic use. Advances in metabolomics have allowed researchers to track the fate of these compounds within living systems, providing insights into their metabolic pathways and potential side effects. This information is critical for designing drugs that are not only effective but also safe for long-term administration.

In conclusion,4,6-Dichloroquinazoline (CAS No. 7253-22-7) remains a cornerstone compound in medicinal chemistry and chemical biology due to its structural versatility and pharmacological potential. The ongoing research into its derivatives continues to uncover new applications in drug discovery, agrochemicals, and disease treatment strategies. As synthetic methodologies evolve and computational tools become more sophisticated,4,6-Dichloroquinazoline will undoubtedly continue to play a pivotal role in shaping future advancements in these fields.

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Amadis Chemical Company Limited
(CAS:7253-22-7)4,6-Dichloroquinazoline
A9432
Purity:99%/99%
Quantity:10g/25g
Price ($):181.0/451.0
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